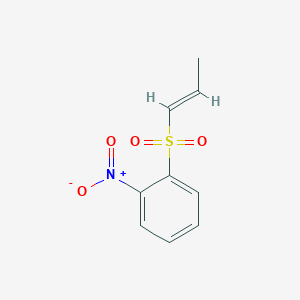

1-nitro-2-(1-propen-1-ylsulfonyl)benzene

説明

1-Nitro-2-(1-propen-1-ylsulfonyl)benzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the ortho position and a propenylsulfonyl (-SO₂-CH₂-CH=CH₂) moiety. Sulfonyl-containing nitrobenzenes are often utilized as intermediates in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing effects and stability .

特性

IUPAC Name |

1-nitro-2-[(E)-prop-1-enyl]sulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h2-7H,1H3/b7-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFLJXLKEPEEOF-FARCUNLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Data Tables

Table 1: Structural and Physical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-nitro-2-(1-propen-1-ylsulfonyl)benzene, and how do reaction conditions influence yield?

- Methodology :

- Sulfonylation : Introduce the propenylsulfonyl group via sulfonic acid chloride intermediates under anhydrous conditions (e.g., using AlCl₃ as a catalyst in dichloromethane) .

- Nitration : Perform regioselective nitration on the benzene ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor the ortho position relative to the sulfonyl group .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) to minimize byproducts like meta-isomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- Methodology :

- NMR : Analyze NMR for vinyl sulfonyl protons (δ 6.5–7.5 ppm, coupling constants J ≈ 10–15 Hz) and aromatic protons split by nitro/sulfonyl groups .

- IR : Identify symmetric/asymmetric NO₂ stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and S=O stretching (~1150–1300 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 255 (C₉H₉NO₄S) and fragmentation patterns (e.g., loss of NO₂ or SO₂ groups) .

Q. How can researchers safely handle this compound given its reactive functional groups?

- Methodology :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to nitro group instability .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic effects of the propenylsulfonyl and nitro substituents?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. The nitro group’s electron-withdrawing effect reduces ring electron density, while the propenylsulfonyl group introduces steric strain .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to predict solubility and reactivity trends .

Q. How do structural analogs of this compound (e.g., para-substituted derivatives) differ in reactivity, and what mechanistic insights can be derived?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., 1-nitro-4-propenylsulfonylbenzene) and compare reaction rates in nucleophilic aromatic substitution (NAS) using UV-Vis kinetics. Ortho-substitution typically hinders NAS due to steric effects .

- X-ray Crystallography : Resolve crystal structures to correlate substituent orientation (e.g., dihedral angles) with reactivity .

Q. What strategies resolve contradictions in reported biological activity data for nitroaromatic sulfonamides?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。